Cas no 10578-79-7 (N4-Methylcytidine)

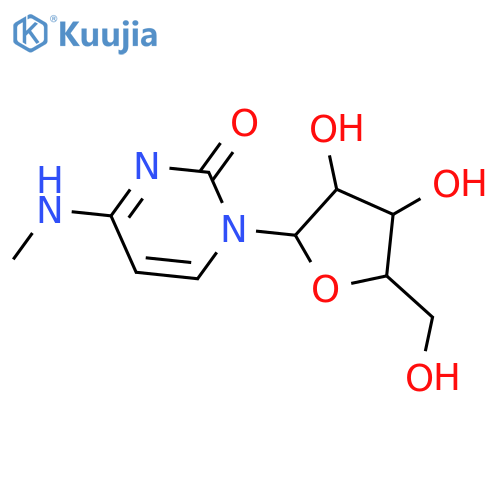

N4-Methylcytidine structure

商品名:N4-Methylcytidine

N4-Methylcytidine 化学的及び物理的性質

名前と識別子

-

- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

- Cytidine, N-methyl-

- N4-Methylcytidine

- 4-N-Methylcytidine

- AC1L2QU4

- AR-1I3429

- CTK0H8883

- N(4)-Methylcytidine

- N4-Methyl-cytidin

- N4-methyl-cytidine

- SureCN157772

- 4-Methylcytidine

- NSC 518744

- AC-32336

- N-4-Methylcytidine

- 1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one

- DTXSID20147340

- BP-58621

- A848545

- CHEBI:178090

- SCHEMBL157772

- DS-6291

- AKOS016011534

- 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

- 10578-79-7

- DTXCID5069831

- n-methylcytidine

- A11334

- DTXCID40270427

- DTXSID80319304

- Cytidine, N(4)-methyl-

- 13491-42-4

- DB-308992

-

- MDL: MFCD23701766

- インチ: InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1

- InChIKey: LZCNWAXLJWBRJE-ZOQUXTDFSA-N

- ほほえんだ: O=C1N=C(NC)C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O

計算された属性

- せいみつぶんしりょう: 257.10125

- どういたいしつりょう: 257.10117059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115Ų

- 疎水性パラメータ計算基準値(XlogP): -1.7

じっけんとくせい

- 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 202-203 ºC (ethanol )

- ふってん: 504.2°C at 760 mmHg

- ようかいど: 微溶性(26 g/l)(25ºC)、

- PSA: 114.62

N4-Methylcytidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100567-250mg |

N4-Methylcytidine |

10578-79-7 | 95+% | 250mg |

12061.0CNY | 2021-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100567-1g |

N4-Methylcytidine |

10578-79-7 | 95+% | 1g |

26773.0CNY | 2021-08-03 | |

| MedChemExpress | HY-W130466-25mg |

N4-Methylcytidine |

10578-79-7 | 25mg |

¥500 | 2024-04-21 | ||

| MedChemExpress | HY-W130466-100mg |

N4-Methylcytidine |

10578-79-7 | 100mg |

¥1200 | 2024-04-21 | ||

| Aaron | AR00360Y-1g |

N4-Methylcytidine |

10578-79-7 | 98% | 1g |

$325.00 | 2025-01-21 | |

| Aaron | AR00360Y-250mg |

N4-Methylcytidine |

10578-79-7 | 98% | 250mg |

$117.00 | 2025-01-21 | |

| eNovation Chemicals LLC | D582597-100mg |

N(4)-methylcytidine |

10578-79-7 | 95% | 100mg |

$665 | 2025-02-20 | |

| MedChemExpress | HY-W130466-250mg |

N4-Methylcytidine |

10578-79-7 | 250mg |

¥2400 | 2024-04-21 | ||

| Crysdot LLC | CD34000398-1g |

N4-Methylcytidine |

10578-79-7 | 98% | 1g |

$1270 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0990099-1g |

N4-methylcytidine |

10578-79-7 | 95% | 1g |

$400 | 2025-02-27 |

N4-Methylcytidine 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

推奨される供給者

Amadis Chemical Company Limited

(CAS:10578-79-7)N4-Methylcytidine

清らかである:99%

はかる:1g

価格 ($):378.0